Cas no 1262523-37-4 ((4S)-4-Fluoroglutamine)

(4S)-4-Fluoroglutamine 化学的及び物理的性質
名前と識別子
-
- (4S)-4-Fluoroglutamine
- (2S,4S)-2,5-diamino-4-fluoro-5-oxopentanoic acid
- 238418-69-4
- (2S,4S)-2-AMINO-4-CARBAMOYL-4-FLUOROBUTANOIC ACID
- SCHEMBL3813048
- MFCD00153165
- 1262523-37-4
- EN300-4251827
- DL-threo-4-Fluoroglutamine
-
- インチ: 1S/C5H9FN2O3/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H2,8,9)(H,10,11)/t2-,3-/m0/s1
- InChIKey: PGEYFCBAWGQSGT-HRFVKAFMSA-N
- ほほえんだ: F[C@H](C(N)=O)C[C@@H](C(=O)O)N
計算された属性
- せいみつぶんしりょう: 164.05972032g/mol
- どういたいしつりょう: 164.05972032g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 4
- 複雑さ: 173
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -3.7
- トポロジー分子極性表面積: 106Ų
(4S)-4-Fluoroglutamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-4251827-10.0g |
(2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoic acid |
1262523-37-4 | 95.0% | 10.0g |
$11805.0 | 2025-03-15 | |
Enamine | EN300-4251827-0.05g |
(2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoic acid |
1262523-37-4 | 95.0% | 0.05g |
$2306.0 | 2025-03-15 | |
Enamine | EN300-4251827-1.0g |
(2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoic acid |
1262523-37-4 | 95.0% | 1.0g |
$2745.0 | 2025-03-15 | |
Enamine | EN300-4251827-5.0g |
(2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoic acid |
1262523-37-4 | 95.0% | 5.0g |
$7961.0 | 2025-03-15 | |
Enamine | EN300-4251827-0.1g |
(2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoic acid |
1262523-37-4 | 95.0% | 0.1g |
$2415.0 | 2025-03-15 | |
Enamine | EN300-4251827-0.5g |
(2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoic acid |
1262523-37-4 | 95.0% | 0.5g |
$2635.0 | 2025-03-15 | |
Enamine | EN300-4251827-0.25g |
(2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoic acid |
1262523-37-4 | 95.0% | 0.25g |
$2525.0 | 2025-03-15 | |
Enamine | EN300-4251827-2.5g |
(2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoic acid |
1262523-37-4 | 95.0% | 2.5g |
$5380.0 | 2025-03-15 |
(4S)-4-Fluoroglutamine 関連文献
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1. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
-
Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
(4S)-4-Fluoroglutamineに関する追加情報
Introduction to (4S)-4-Fluoroglutamine (CAS No. 1262523-37-4)
Introduction to (4S)-4-Fluoroglutamine (CAS No. 1262523-37-4)
(4S)-4-Fluoroglutamine, with the CAS registry number 1262523-37-4, is a fluorinated analog of glutamine, a naturally occurring amino acid. This compound has gained significant attention in recent years due to its unique properties and potential applications in various fields, including neuroscience, metabolism research, and drug development. The fluorination at the 4-position of the glutamine molecule introduces distinct chemical and biological characteristics, making it a valuable tool for studying cellular processes and therapeutic interventions.
Glutamine itself is a conditionally essential amino acid, playing a critical role in nitrogen transport, energy production, and maintaining cellular homeostasis. The introduction of a fluorine atom in the (4S) configuration creates a molecule with altered pharmacokinetics, bioavailability, and metabolic profiles. Recent studies have explored the effects of (4S)-4-fluoroglutamine on cellular energy metabolism, particularly in the context of cancer biology and neurodegenerative diseases.
The synthesis of (4S)-4-fluoroglutamine involves advanced organic chemistry techniques, including enantioselective fluorination methods. Researchers have developed efficient routes to produce this compound with high optical purity, which is crucial for its application in stereochemistry-dependent biological studies. The compound's physical properties, such as solubility and stability, have been extensively characterized to optimize its use in experimental settings.
In terms of biological activity, (4S)-4-fluoroglutamine has shown promise as a substrate for glutaminase enzymes, which are overexpressed in certain types of cancer cells. By targeting these enzymes, this compound may serve as a potential therapeutic agent for inhibiting tumor growth and metastasis. Additionally, its role in regulating the tricarboxylic acid (TCA) cycle has been investigated, highlighting its potential impact on cellular energy metabolism.
Recent advancements in mass spectrometry and metabolomics have enabled researchers to track the fate of (4S)-4-fluoroglutamine within complex biological systems. These studies have provided insights into its uptake, distribution, and excretion patterns, which are essential for understanding its pharmacokinetics and toxicity profiles.
The application of (4S)-4-fluoroglutamine extends beyond basic research into translational medicine. Preclinical studies have demonstrated its efficacy in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Its ability to modulate glutaminergic signaling pathways makes it a compelling candidate for developing novel therapeutics targeting these conditions.
In conclusion, (4S)-4-fluoroglutamine (CAS No. 1262523-37-4) represents a valuable tool for advancing our understanding of amino acid metabolism and its implications in human health and disease. With ongoing research exploring its therapeutic potential and mechanistic insights, this compound is poised to play a significant role in future drug discovery efforts.
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